molecular formula C19H16F3N3O2S B2793001 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 1105245-75-7

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2793001
CAS No.: 1105245-75-7
M. Wt: 407.41
InChI Key: UWTIGQFLXNGMEP-UHFFFAOYSA-N
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Description

The compound “4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine” is a complex organic molecule that features a combination of heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual heterocyclic components The furan-2-yl and 1,3,4-thiadiazol-2-yl groups are synthesized separately and then coupled with a piperidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiadiazole ring can yield thiadiazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups could make it useful in the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme and preventing its activity. Alternatively, it could interact with receptors on the surface of cells, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanol: This compound is similar but has a hydroxyl group instead of a ketone.

    (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)ethanone: This compound has an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of “4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine” lies in its specific combination of functional groups and heterocyclic rings. This combination gives it unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-4-1-3-13(11-14)18(26)25-8-6-12(7-9-25)16-23-24-17(28-16)15-5-2-10-27-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTIGQFLXNGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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